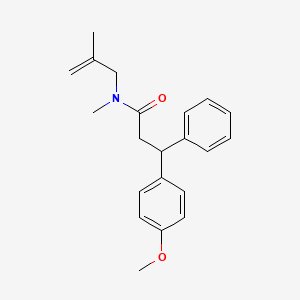![molecular formula C8H13N3O4S2 B6023430 N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6023430.png)
N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide is a chemical compound that has gained a significant amount of attention in the scientific community. This compound is known for its potential applications in the field of medicine and research.
Mécanisme D'action
N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It does this by activating the p53 pathway, which is a tumor suppressor pathway. It also inhibits the expression of cyclin-dependent kinase 4 (CDK4) and cyclin D1, which are important regulators of the cell cycle. This compound also has anti-inflammatory properties and works by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce cell cycle arrest and apoptosis, and have anti-inflammatory properties. It has also been found to have a low toxicity profile.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has a number of advantages for lab experiments. It has been found to have a low toxicity profile, making it a safer option for experiments involving cell cultures. It is also relatively easy to synthesize and has been found to be stable under a variety of conditions. However, one limitation of this compound is that it is relatively new and there is still much to be learned about its properties and potential applications.
Orientations Futures
There are a number of future directions for research involving N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide. One potential direction is to investigate its potential as a treatment for inflammatory diseases. Another potential direction is to investigate its potential as a treatment for cancer. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations. Overall, this compound shows promise as a potential therapeutic agent and warrants further investigation.
Méthodes De Synthèse
The synthesis of N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide involves a series of steps. The first step involves the reaction of 2-chloroacetic acid with thiosemicarbazide to produce 2-(1,3-thiazol-2-yl)acetohydrazide. The second step involves the reaction of 2-(1,3-thiazol-2-yl)acetohydrazide with 2-methoxyethylamine to produce N-(2-methoxyethyl)-2-(1,3-thiazol-2-yl)acetohydrazide. Finally, the third step involves the reaction of N-(2-methoxyethyl)-2-(1,3-thiazol-2-yl)acetohydrazide with chlorosulfonic acid to produce this compound.
Applications De Recherche Scientifique
N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has potential applications in the field of medicine and research. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory properties and can be used to treat inflammatory diseases.
Propriétés
IUPAC Name |
N-[5-(2-methoxyethylsulfamoyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4S2/c1-6(12)11-8-9-5-7(16-8)17(13,14)10-3-4-15-2/h5,10H,3-4H2,1-2H3,(H,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCWRMJWOGNZTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinecarboxamide](/img/structure/B6023350.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-(2,5-dimethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6023356.png)
![1-[(1-{[1-(1,3-benzothiazol-2-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]-3-pyrrolidinol bis(trifluoroacetate) (salt)](/img/structure/B6023361.png)
![methyl 2-{[(6-bromo-2-phenyl-4-quinolinyl)carbonyl]amino}-4-(3-pyridinyl)-3-thiophenecarboxylate](/img/structure/B6023362.png)
![6-bromo-8-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6023365.png)


![N-cyclopropyl-3-[1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6023390.png)
![2-[4-({methyl[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)phenyl]-6-(3-pyridinyl)-4(3H)-pyrimidinone bis(trifluoroacetate)](/img/structure/B6023405.png)
![methyl 3-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B6023408.png)

![2-[1,4-bis(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6023415.png)
![3-(4-fluorophenyl)-4-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-2-piperazinone](/img/structure/B6023420.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6023426.png)